5,6,7-trifluoro-1H-indole
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Overview
Description
5,6,7-Trifluoro-1H-indole is a fluorinated derivative of indole, a heterocyclic aromatic organic compoundThe presence of fluorine atoms enhances the compound’s stability, lipophilicity, and bioavailability, which are desirable traits for pharmaceutical applications .
Mechanism of Action
Target of Action
5,6,7-Trifluoro-1H-indole is a derivative of indole, a heterocyclic compound that is prevalent in many bioactive molecules . Indole derivatives have been found to bind with high affinity to multiple receptors, making them valuable for the development of new therapeutic derivatives . Specifically, this compound has been identified as a potent antagonist of the Androgen Receptor (AR) Binding Function-3 (BF3), a promising target for the treatment of castration-resistant prostate cancer .
Mode of Action
The compound interacts with its target, the AR BF3, by binding to it and inhibiting its function . This interaction suppresses AR-mediated transcription, chromatin binding, and recruitment of coregulatory proteins . The result is a reduction in the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The pharmacokinetic properties of this compound have been significantly improved through extensive medicinal chemistry, molecular modeling, and biochemistry . An orally bioavailable prodrug of the compound has been developed, demonstrating its potential for good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability are yet to be fully explored.
Result of Action
The action of this compound results in the suppression of AR-mediated transcription, chromatin binding, and recruitment of coregulatory proteins . This leads to a reduction in the growth of both androgen-dependent and enzalutamide-resistant prostate cancer cell lines . In animal models of castration-resistant prostate cancer, an orally bioavailable prodrug of the compound reduced Prostate-Specific Antigen (PSA) production and tumor volume, with no observed toxicity .
Action Environment
The synthesis of indole derivatives is known to be influenced by various conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-trifluoro-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of indole derivatives using reagents such as Selectfluor or cesium fluoroxysulfate. The reaction conditions often involve the use of acetonitrile as a solvent and temperatures ranging from -78°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the fluorination process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentration, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trifluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may involve the formation of radical intermediates.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as Selectfluor, cesium fluoroxysulfate, and trifluoromethyl hypofluorite are commonly used.
Oxidation: Oxidizing agents like TBHP and copper catalysts are used under conditions such as 140°C for 18 hours.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, electrophilic substitution reactions can yield various fluorinated indole derivatives, while oxidation reactions may produce oxidized indole compounds .
Scientific Research Applications
5,6,7-Trifluoro-1H-indole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its enhanced stability, lipophilicity, and bioavailability.
Materials Science: Fluorinated indoles are used in the design of advanced materials with unique electronic and optical properties.
Biological Research: The compound is used as a probe in biological studies to investigate the role of fluorine atoms in modulating biological activity and interactions with biomolecules.
Comparison with Similar Compounds
5-Fluoroindole: A fluorinated indole derivative with a single fluorine atom at the 5-position.
6-Fluoroindole: Similar to 5-fluoroindole, but with the fluorine atom at the 6-position.
7-Fluoroindole: A fluorinated indole derivative with the fluorine atom at the 7-position.
Uniqueness of 5,6,7-Trifluoro-1H-indole: The unique feature of this compound is the presence of three fluorine atoms at the 5, 6, and 7 positions of the indole ring. This tri-fluorination significantly enhances the compound’s chemical stability, lipophilicity, and bioavailability compared to mono-fluorinated indole derivatives. These properties make it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
5,6,7-trifluoro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h1-3,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSVCBDSJEBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C(=C(C=C21)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247564-64-3 |
Source
|
Record name | 5,6,7-trifluoro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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